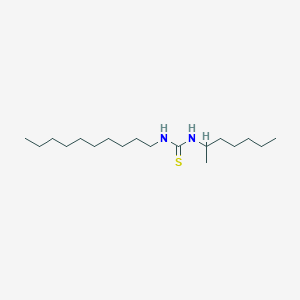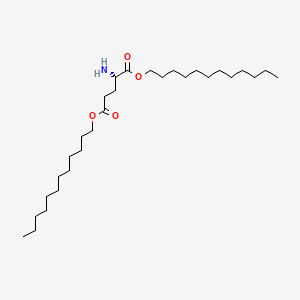
L-Glutamic acid, didodecyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Glutamic acid, didodecyl ester is a derivative of L-glutamic acid, an amino acid that plays a crucial role in various biological processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, didodecyl ester typically involves the esterification of L-glutamic acid with didodecyl alcohol. One common method involves the use of chlorotrimethylsilane (TMSCl) as an acid catalyst precursor. The reaction is carried out by adding TMSCl to a suspension of L-glutamic acid in didodecyl alcohol, followed by stirring at elevated temperatures (e.g., 50°C) until the esterification is complete . The resulting ester can be purified through standard techniques such as evaporation and chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the esterification process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
L-Glutamic acid, didodecyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ester into different reduced forms.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
L-Glutamic acid, didodecyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and materials.
Industry: The ester is used in the production of surfactants, emulsifiers, and other industrial chemicals.
作用機序
The mechanism of action of L-Glutamic acid, didodecyl ester involves its interaction with various molecular targets and pathways. As an esterified derivative of L-glutamic acid, it can participate in biochemical processes such as protein modification and signaling. The ester groups may enhance the compound’s ability to interact with lipid membranes and other hydrophobic environments, facilitating its incorporation into biological systems .
類似化合物との比較
Similar Compounds
L-Glutamic acid diethyl ester: Another esterified derivative of L-glutamic acid, used in similar applications.
L-Glutamic acid dimethyl ester: A smaller esterified derivative with different solubility and reactivity properties.
L-Glutamic acid di-tert-butyl ester: Used in peptide synthesis and as a protective group in organic synthesis.
Uniqueness
L-Glutamic acid, didodecyl ester is unique due to its long-chain didodecyl groups, which impart distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers. Its ability to interact with lipid membranes also distinguishes it from shorter-chain ester derivatives.
特性
CAS番号 |
62765-52-0 |
|---|---|
分子式 |
C29H57NO4 |
分子量 |
483.8 g/mol |
IUPAC名 |
didodecyl (2S)-2-aminopentanedioate |
InChI |
InChI=1S/C29H57NO4/c1-3-5-7-9-11-13-15-17-19-21-25-33-28(31)24-23-27(30)29(32)34-26-22-20-18-16-14-12-10-8-6-4-2/h27H,3-26,30H2,1-2H3/t27-/m0/s1 |
InChIキー |
DMTALGRGUIQVPJ-MHZLTWQESA-N |
異性体SMILES |
CCCCCCCCCCCCOC(=O)CC[C@@H](C(=O)OCCCCCCCCCCCC)N |
正規SMILES |
CCCCCCCCCCCCOC(=O)CCC(C(=O)OCCCCCCCCCCCC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(Methylsulfanyl)methyl]-3,4-dihydro-1H-2-benzothiopyran-1-carbonitrile](/img/structure/B14513978.png)
![1-{[(Prop-2-en-1-yl)oxy]methyl}cyclopent-1-ene](/img/structure/B14513979.png)
![Piperidinium, 1-methyl-1-[2-(1-oxobutoxy)ethyl]-](/img/structure/B14513985.png)
![{5-[(4-Chlorophenoxy)methyl]-1-phenyl-1H-pyrrol-2-yl}methanol](/img/structure/B14513993.png)
![3,5-Bis[2-(dodecylsulfanyl)ethyl]-4H-1,2,4-triazol-4-amine](/img/structure/B14513994.png)
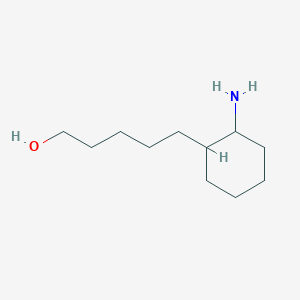
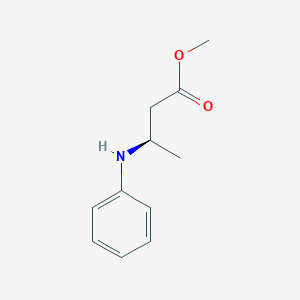
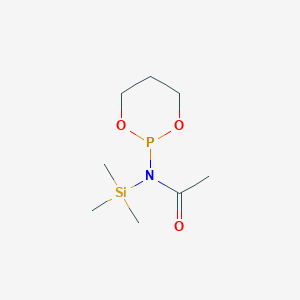

![1,1'-[3-(4-Bromophenyl)cycloprop-2-ene-1,2-diyl]dibenzene](/img/structure/B14514012.png)
![3,3,9-Trimethyl-9,9a-dihydro-3H-[1,2]dioxino[3,4-b]indole](/img/structure/B14514027.png)
